molecular formula C9H14N2O B12816596 1-Pentyl-1H-imidazole-5-carbaldehyde

1-Pentyl-1H-imidazole-5-carbaldehyde

Cat. No.: B12816596
M. Wt: 166.22 g/mol
InChI Key: XWZSPKFIVMBRAW-UHFFFAOYSA-N
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Description

1-Pentyl-1H-imidazole-5-carbaldehyde is a heterocyclic organic compound featuring an imidazole ring substituted with a pentyl group at the 1-position and an aldehyde group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-pentyl-1H-imidazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pentyl-substituted amine with glyoxal and ammonia, followed by oxidation to introduce the aldehyde group at the 5-position . The reaction conditions often require a catalyst and specific temperature and pH settings to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control over reaction parameters can lead to consistent production of the compound with minimal impurities .

Chemical Reactions Analysis

Types of Reactions: 1-Pentyl-1H-imidazole-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Pentyl-1H-imidazole-5-carbaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 1-pentyl-1H-imidazole-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The imidazole ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • 1-Methyl-1H-imidazole-5-carbaldehyde
  • 1-Benzyl-1H-imidazole-5-carbaldehyde
  • 1-Phenyl-1H-imidazole-5-carbaldehyde

Comparison: 1-Pentyl-1H-imidazole-5-carbaldehyde is unique due to its pentyl substitution, which can influence its lipophilicity and membrane permeability compared to other imidazole derivatives.

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

3-pentylimidazole-4-carbaldehyde

InChI

InChI=1S/C9H14N2O/c1-2-3-4-5-11-8-10-6-9(11)7-12/h6-8H,2-5H2,1H3

InChI Key

XWZSPKFIVMBRAW-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C=NC=C1C=O

Origin of Product

United States

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